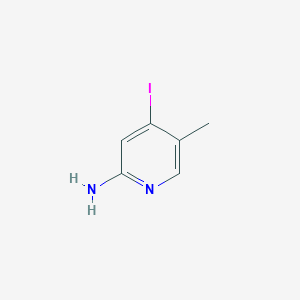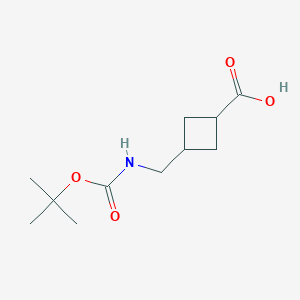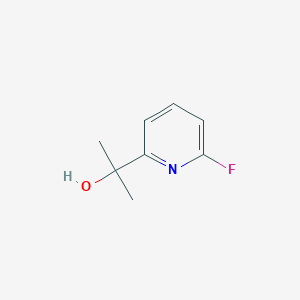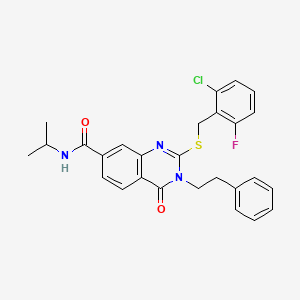
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride, also known as MTIC, is a chemical compound that has been widely studied for its potential applications in scientific research. MTIC is a tetrahydroindolizine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The precise mechanism of action of Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of certain enzymes and the modulation of neurotransmitter systems in the brain. This compound has been shown to exhibit activity at a range of receptor sites, including dopamine and serotonin receptors, and may also act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. This compound has also been shown to exhibit antioxidant and anti-inflammatory activity, as well as potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride in laboratory experiments is its wide range of potential applications, including in the fields of neuroscience and cancer research. This compound is also relatively easy to synthesize and has been shown to exhibit low toxicity in animal studies. However, one of the limitations of using this compound in laboratory experiments is its relatively limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride. One area of interest is in the development of more efficient and cost-effective synthesis methods for this compound, which could help to increase its availability for research purposes. Another area of interest is in the development of more targeted and specific applications for this compound, such as in the treatment of specific types of cancer or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent in various disease settings.
Méthodes De Synthèse
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonium chloride, followed by methylation of the resulting intermediate with methyl iodide. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of chiral catalysts to produce enantioselective synthesis of this compound.
Applications De Recherche Scientifique
Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to exhibit neuroprotective effects and potential therapeutic benefits for conditions such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential applications in cancer research, where it has been shown to exhibit anti-tumor activity and potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-11(14)9-6-8(7-12)13-5-3-2-4-10(9)13;/h6H,2-5,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYLAFDBHSPSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2686807.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2686809.png)

![N-(4,6-dimethyl-2-pyridinyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2686811.png)
![N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine](/img/structure/B2686812.png)


![2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2686822.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2686823.png)


